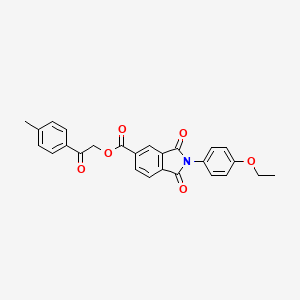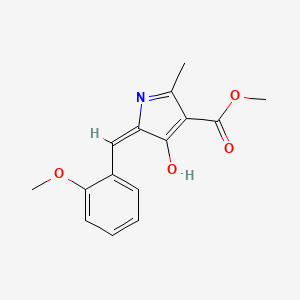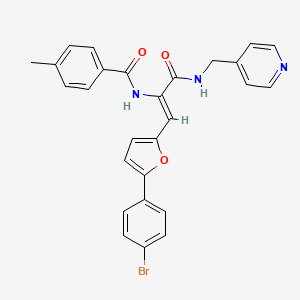
1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ジクロロベンジル基、ピペリジニル基、およびプリンコアを含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、容易に入手可能な前駆体から出発して、複数のステップを伴います。一般的な合成経路の1つは、炭酸カリウムなどの塩基の存在下で、3,4-ジクロロベンジルクロリドと3,7-ジメチルキサンチンをアルキル化することです。
工業生産方法
この化合物の工業生産は、同様の合成経路を含みますが、より大規模で行われる場合があります。連続フローリアクターの使用と反応条件の最適化により、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、高純度の化合物を得ています。
化学反応の分析
反応の種類
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 適切な溶媒中で還流条件下でのピペリジン。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成し、還元は脱塩素化または脱酸素化された化合物を生成する可能性があります。
科学研究アプリケーション
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、広範囲の科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 癌や感染症など、さまざまな疾患の治療における治療の可能性が探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
1-[(3,4-Dichlorophenyl)methyl]-3,7-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することにより酵素活性を阻害するか、または結合部位と相互作用することにより受容体機能を調節する可能性があります。これらの相互作用は、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
- 1-(4-フルオロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン
- 1-(4-ブロモベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン
独自性
1-(3,4-ジクロロベンジル)-3,7-ジメチル-8-(ピペリジン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、独特の化学的および生物学的特性を与えるジクロロベンジル基の存在により、ユニークです。この構造的特徴は、特定の分子標的への結合親和性を高め、さまざまな条件下での安定性を向上させる可能性があります。
類似化合物との比較
- 1-[(3,4-Dichlorophenyl)methyl]-3,7-dimethylxanthine
- 8-(Piperidin-1-yl)-1,3,7-trimethylxanthine
Uniqueness: 1-[(3,4-Dichlorophenyl)methyl]-3,7-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C19H21Cl2N5O2 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H21Cl2N5O2/c1-23-15-16(22-18(23)25-8-4-3-5-9-25)24(2)19(28)26(17(15)27)11-12-6-7-13(20)14(21)10-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChIキー |
ZRNHQZVUFGYKQN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)

![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
